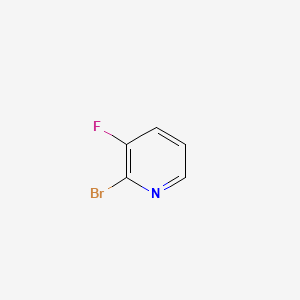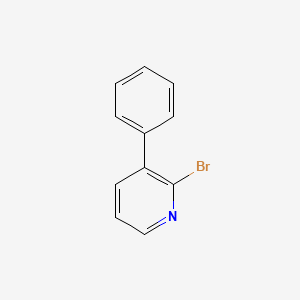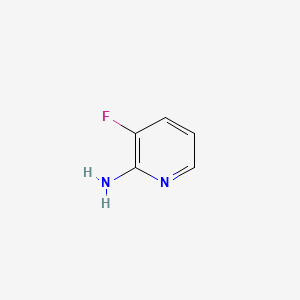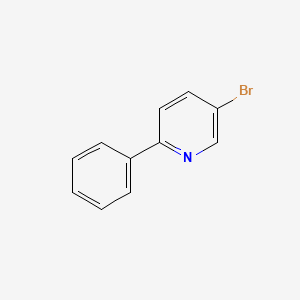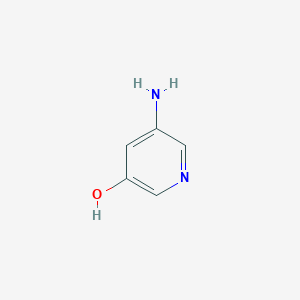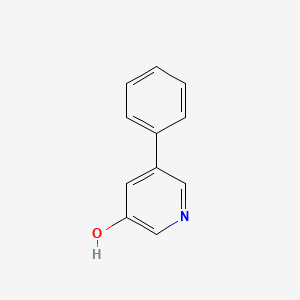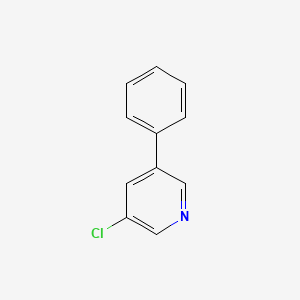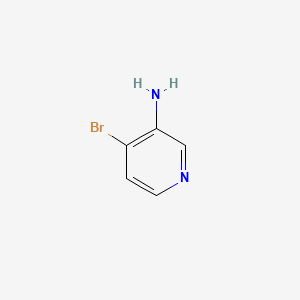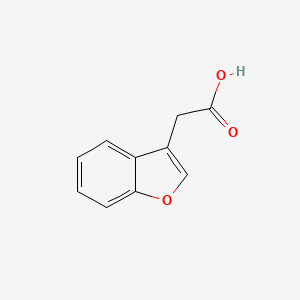
3-Acetoxybenzofuran
Vue d'ensemble
Description
3-Acetoxybenzofuran is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 g/mol . It is also known by other names such as benzofuran-3-yl acetate and 1-benzofuran-3-yl acetate .
Molecular Structure Analysis
The molecular structure of 3-Acetoxybenzofuran consists of a benzofuran core with an acetoxy group attached to the 3-position . The InChI string representation of its structure is InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3 .
Physical And Chemical Properties Analysis
3-Acetoxybenzofuran has a molecular weight of 176.17 g/mol, and its computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 176.047344113 g/mol .
Applications De Recherche Scientifique
Anti-Tumor Activity
3-Acetoxybenzofuran and its derivatives have been identified to possess significant anti-tumor properties . Research indicates that these compounds can inhibit the growth of various cancer cell lines, making them potential candidates for anticancer drug development .
Antibacterial Applications
The antibacterial activity of benzofuran compounds is well-documented. 3-Acetoxybenzofuran could be utilized in the synthesis of new antibacterial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria .
Antioxidative Properties
Benzofuran derivatives exhibit antioxidative effects, which are beneficial in protecting cells from oxidative stress. This property is crucial in the development of treatments for diseases caused by oxidative damage .
Antiviral Uses
Compounds like 3-Acetoxybenzofuran have shown promise in antiviral therapy. For instance, certain benzofuran derivatives have demonstrated activity against the hepatitis C virus, suggesting potential use in treating this disease .
Synthesis of Complex Benzofuran Systems
3-Acetoxybenzofuran serves as a precursor in the synthesis of complex benzofuran systems. These systems have various applications, including the development of new pharmaceuticals and materials with unique properties .
Development of Novel Scaffold Compounds
The benzofuran scaffold is a versatile structure in medicinal chemistry. 3-Acetoxybenzofuran derivatives can be used to create novel scaffold compounds that may act as potent anticancer agents .
Propriétés
IUPAC Name |
1-benzofuran-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLZAJCKKRBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=COC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377796 | |
| Record name | 3-Acetoxybenzo[b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxybenzofuran | |
CAS RN |
93680-80-9 | |
| Record name | 3-Acetoxybenzo[b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93680-80-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis described in the research paper?
A1: The research focuses on a practical and scalable synthesis of 7-methoxy-3(2H)-benzofuranone []. This compound likely holds value as a potential pharmaceutical or chemical intermediate. The synthesis utilizes commercially available 2-hydroxy-3-methoxybenzoic acid, converting it to 3-acetoxybenzofuran, which is then hydrolyzed to the target compound. This suggests 3-acetoxybenzofuran is a key intermediate in this specific synthetic route.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



